5-Methanesulfonyl-2,3-dimethylbenzoic acid
Description
5-Methanesulfonyl-2,3-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the 5-position and methyl (-CH₃) groups at the 2- and 3-positions of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing sulfonyl group, which enhances stability and influences reactivity. It is marketed by EOS Med Chem as a chemical intermediate, though specific applications remain proprietary .
Properties
IUPAC Name |
2,3-dimethyl-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-6-4-8(15(3,13)14)5-9(7(6)2)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRNQKORJSYLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methanesulfonyl-2,3-dimethylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 5-Methanesulfonyl-2,3-dimethylbenzoic acid but differ in substituents, leading to variations in properties and applications:
Substituent Effects on Properties
- Electrophilic Reactivity: The methanesulfonyl group in the target compound enhances electrophilic aromatic substitution resistance compared to the bromo and amino analogs, which are more reactive at the 5-position .
- Solubility: The sulfonyl group increases polarity, likely improving aqueous solubility relative to the bromo analog. The amino derivative may exhibit higher solubility in acidic conditions due to protonation .
- Thermal Stability : Sulfonyl groups generally confer higher thermal stability than halogens or amines, suggesting advantages in high-temperature synthesis .
Biological Activity
5-Methanesulfonyl-2,3-dimethylbenzoic acid (MSDMBA) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in drug synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoic acid core with two methyl groups at the 2 and 3 positions, along with a methanesulfonyl group. This structural configuration is believed to enhance its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C10H12O4S |
| Molecular Weight | 232.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Biological Activities
Research indicates that MSDMBA exhibits several biological activities, including:
- Anti-inflammatory Effects : Studies suggest that MSDMBA may inhibit inflammatory pathways, potentially through modulation of cytokine release.
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary data indicate that MSDMBA might act as an inhibitor of specific enzymes involved in metabolic pathways.
The proposed mechanism of action for MSDMBA involves its interaction with various biomolecules. The methanesulfonyl group enhances the compound's ability to form stable complexes with enzymes and receptors, leading to modulation of biological pathways. This interaction may result in the inhibition or activation of specific targets critical for disease progression.
Case Studies
-
In Vivo Studies on Anti-inflammatory Activity :
A study conducted on animal models demonstrated that administration of MSDMBA significantly reduced markers of inflammation compared to control groups. The results indicated a reduction in interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent. -
Antioxidant Activity Assessment :
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that MSDMBA exhibited a dose-dependent scavenging effect on free radicals. This suggests its potential utility in formulations aimed at reducing oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 levels in animal models | |
| Antioxidant | Scavenging of DPPH free radicals | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Research Findings
Recent studies have focused on the synthesis and pharmacokinetic profile of MSDMBA, revealing its potential as an intermediate in drug development. The compound's unique structure allows for modifications that may enhance its biological activity and therapeutic potential.
Pharmacokinetics
Research indicates that MSDMBA has favorable pharmacokinetic properties, including good absorption and distribution characteristics, making it a suitable candidate for further development into pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
